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Compound of Interest

Compound Name: AZD-9574-acid

cat. No.: B15586719

An In-depth Technical Guide on the Pharmacokinetic Properties of AZD-9574.

Introduction

AZD-9574 is a novel, potent, and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1)
that is uniguely designed to penetrate the blood-brain barrier (BBB).[1][2] Developed by
AstraZeneca, it represents a potential best-in-class therapeutic for primary and secondary brain
tumors, such as gliomas and brain metastases from homologous recombination repair deficient
(HRD) cancers.[1][3] AZD-9574 acts by selectively inhibiting and trapping PARP1 at sites of
DNA single-strand breaks, a mechanism that is particularly effective in cancer cells with
deficient DNA repair pathways.[2] Its combination of high central nervous system (CNS)
penetration, PARP1 selectivity, and a favorable trapping profile supports its ongoing clinical
development.[1][3] Currently, AZD-9574 is being evaluated in a Phase I/lla clinical trial
(CERTIS1; NCT05417594) both as a monotherapy and in combination with other anti-cancer
agents for advanced solid malignancies.[1][4]

Pharmacokinetic Profile

Preclinical studies in multiple species have characterized the pharmacokinetic properties of
AZD-9574, demonstrating good bioavailability and CNS penetration.

Preclinical Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of AZD-9574 across
various preclinical species. The data highlights the compound's favorable profile, which
supports its development for clinical use.
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Parameter Mouse Rat Dog Monkey

Plasma
Clearance (CLp) 10.2 6.9 2.1 5.2
(mL/min/kg)

Volume of
Distribution (Vss) 2.7 2.3 1.1 1.7

(L/kg)

Half-life (t1/2) (h) 4 6.3 12 10.5

Oral
Bioavailability 116% 50% 91% 95%
(F%)

Unbound
Fraction in 0.20 0.13 0.25 0.16

Plasma (fu)

Brain Penetration
(Kpuu)

- 0.31 - 0.79

Data sourced
from BioWorld.[5]

Metabolism and Drug-Drug Interaction Potential

The metabolic pathway of AZD-9574 is a key differentiator from its predecessor compounds.
While the metabolism of a lead compound, AZD-5305, was primarily driven by CYP3A4-
mediated oxidation, AZD-9574's metabolism is mainly driven by glucuronidation.[5] This shift is
attributed to a lower pKa of the core NH group (8.5 in AZD-9574 vs. 11.2 in AZD-5305), making
it approximately 1000-fold more acidic.[5] This metabolic profile suggests a low potential for
drug-drug interactions.[5]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.bioworld.com/articles/687826-azd-9574-a-selective-parp1-inhibitor-suitable-for-cancer-treatment?v=preview
https://www.bioworld.com/articles/687826-azd-9574-a-selective-parp1-inhibitor-suitable-for-cancer-treatment?v=preview
https://www.bioworld.com/articles/687826-azd-9574-a-selective-parp1-inhibitor-suitable-for-cancer-treatment?v=preview
https://www.bioworld.com/articles/687826-azd-9574-a-selective-parp1-inhibitor-suitable-for-cancer-treatment?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Metabolic Pathway Comparison

AZD-5305 CYP3A4-mediated AZD-9574
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Caption: Comparative metabolic pathways of AZD-5305 and AZD-9574.
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Experimental Protocols

The preclinical characterization of AZD-9574 involved a series of in vitro and in vivo studies to
determine its pharmacokinetic and pharmacodynamic properties.[3][6]

In Vivo Pharmacokinetic Studies

e Subjects: Studies were conducted in mice, rats, dogs, and nonhuman primates (monkeys).

[3]5]

o Formulation and Administration: For in vivo efficacy studies, AZD-9574 was formulated in
water with methanesulfonic acid (pH 3-3.2) and administered via oral gavage.[1]

o Sample Collection: In pharmacokinetic/pharmacodynamic (PK/PD) experiments, plasma,
brain, and tumor tissues were collected at various time points after the final dose to measure
drug concentration and target engagement.[1][6]

» Bioanalysis: Drug concentrations in plasma and tissues were quantified using established
bioanalytical methods, likely liquid chromatography-mass spectrometry (LC-MS), although
not explicitly detailed in all provided sources.

Central Nervous System (CNS) Penetration Assessment

o Methodology: The ability of AZD-9574 to cross the blood-brain barrier was assessed in rats
and monkeys.[3][5] A key study involved positron emission tomography (PET) imaging in
cynomolgus monkeys using [11C]AZD-9574.[1]

e Results: The PET study confirmed clear distribution to the brain, with a Kpuu (unbound brain-
to-plasma concentration ratio) of 0.79 in nonhuman primates and 0.31 in rats, indicating
significant CNS penetration.[5] This was further supported by mass spectrometry imaging
(MSI) which evaluated tissue distribution.[1]
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Caption: General workflow for preclinical pharmacokinetic studies of AZD-9574.
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Core Properties and Therapeutic Rationale

The development of AZD-9574 is based on the integration of three critical features: high
selectivity for PARP1, potent PARP1 trapping, and significant CNS penetration. This
combination is designed to maximize efficacy while minimizing toxicity associated with
inhibiting other PARP isoforms.
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Caption: Core properties of AZD-9574 and its therapeutic rationale.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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